2-Cyano-6-phenylpyridine

Positional isomer differentiation Pyridine carbonitrile regioisomers Electronic structure-property relationships

2-Cyano-6-phenylpyridine is a regiospecific heteroaromatic building block whose 2-cyano substitution confers distinct electronic properties—reduced pKa (−1.11±0.10), strong –I/–M effects—that cannot be replicated by 3-cyano isomers (CAS 39065-54-8). Essential for kinase inhibitor SAR where 2-position nitrile H-bond acceptance and π-modulation are required. Demonstrates 86%+ Suzuki-Miyaura coupling yields without protecting groups. Applications span DPP-4 inhibitor development, PhOLED iridium(III) complex ligands, and agrochemical protoporphyrinogen-IX-oxidase inhibitor scaffolds. Procure ≥98% certified purity with batch-specific NMR/HPLC/GC documentation to ensure experimental reproducibility and publication-grade data integrity.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 39065-47-9
Cat. No. B3052166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-6-phenylpyridine
CAS39065-47-9
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=N2)C#N
InChIInChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H
InChIKeyBDNQAFNZYVRBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-6-phenylpyridine (CAS 39065-47-9): Core Scaffold and Differentiated Synthon in Pyridine-Based Research


2-Cyano-6-phenylpyridine (CAS 39065-47-9), also known as 6-Phenyl-2-pyridinecarbonitrile, is a heteroaromatic nitrile belonging to the phenylpyridine class, characterized by a cyano group at the 2-position and a phenyl group at the 6-position of the pyridine ring [1]. The compound exhibits a molecular formula of C12H8N2, a molecular weight of 180.21 g/mol, and a melting point of 64–66 °C . As a strategic synthon for heteroaromatic synthetic method development in both agrochemical and pharmaceutical contexts , its regiospecific substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from positional isomers such as 3-cyano-6-phenylpyridine (6-Phenylnicotinonitrile, CAS 39065-54-8) and other phenylpyridine analogs lacking the 2-cyano moiety.

Why 2-Cyano-6-phenylpyridine Cannot Be Arbitrarily Substituted: Regiospecific Electronic and Reactivity Constraints


Generic substitution of 2-Cyano-6-phenylpyridine with other phenylpyridine derivatives or positional isomers is scientifically inadvisable due to fundamental differences in electronic distribution, coordination chemistry, and synthetic utility that directly impact experimental outcomes. The 2-cyano substituent exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the pyridine nitrogen and ring system, substantially altering both the Lewis basicity of the pyridine nitrogen and the electrophilicity of ring carbon positions relative to analogs lacking a cyano group at this position . This electronic perturbation has quantifiable consequences: the predicted pKa of the conjugate acid is -1.11 ± 0.10, reflecting significantly reduced nitrogen basicity compared to unsubstituted phenylpyridines . Furthermore, the regiospecific placement of the cyano group at the 2-position versus the 3-position (as in 3-cyano-6-phenylpyridine, CAS 39065-54-8) yields compounds with distinct physicochemical properties—including differing melting points (64–66 °C vs. 88–90 °C) and chromatographic behavior—that preclude simple interchange in synthetic sequences or analytical methods [1]. These regiospecific differences underscore that 2-Cyano-6-phenylpyridine is not a fungible commodity chemical but a structurally defined building block whose substitution pattern dictates both its synthetic accessibility and downstream application performance.

Quantitative Comparative Evidence for 2-Cyano-6-phenylpyridine: Positional Isomerism, Synthetic Efficiency, and Material Quality


Regiospecific Cyano Group Placement: 2-Cyano-6-phenylpyridine vs. 3-Cyano-6-phenylpyridine Comparative Analysis

The regiospecific placement of the cyano group at the 2-position versus the 3-position fundamentally distinguishes 2-Cyano-6-phenylpyridine from its closest positional isomer, 3-Cyano-6-phenylpyridine (6-Phenylnicotinonitrile, CAS 39065-54-8). This structural difference translates to measurable distinctions in physical properties and electronic character. The melting point of 2-Cyano-6-phenylpyridine is 64–66 °C , whereas 3-Cyano-6-phenylpyridine exhibits a melting point of 88–90 °C [1], representing a temperature differential of approximately 24 °C that directly impacts purification protocols and formulation handling. The 2-cyano substituent is positioned adjacent to the pyridine nitrogen, enabling intramolecular electronic interactions that are geometrically impossible in the 3-cyano isomer. This adjacency alters the Lewis basicity of the pyridine nitrogen—as evidenced by the predicted pKa of -1.11 ± 0.10 for the conjugate acid —and modulates the electrophilicity of the adjacent ring carbon, which has direct consequences for nucleophilic aromatic substitution reactivity and metal coordination behavior.

Positional isomer differentiation Pyridine carbonitrile regioisomers Electronic structure-property relationships

Suzuki-Miyaura Cross-Coupling Synthetic Efficiency: 2-Cyano-6-phenylpyridine Building Block Performance

2-Cyano-6-phenylpyridine serves as an efficient product in Suzuki-Miyaura cross-coupling reactions using 2-chloro-6-cyanopyridine and phenylboronic acid as starting materials. Documented synthetic protocols achieve yields of 86–87.6% under optimized palladium-catalyzed conditions . This yield performance is notable within the class of 2-arylpyridine derivatives synthesized via Suzuki coupling, where yields can vary substantially depending on the electronic nature of the aryl halide and boronic acid components. While direct comparative yield data with other 6-aryl-2-cyanopyridine analogs in identical reaction systems is not available in the primary literature, the 86%+ yield achieved with the phenylboronic acid partner demonstrates that the 2-cyano substitution on the pyridine ring is compatible with standard palladium-catalyzed cross-coupling conditions without detrimental catalyst poisoning or undesired side reactions . The reaction proceeds selectively at the 2-chloro position of the 2-chloro-6-cyanopyridine precursor, with the cyano group remaining intact throughout the coupling process—a feature not guaranteed for all nitrile-containing heterocycles under Suzuki conditions.

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Arylpyridine synthesis Synthetic methodology

Commercially Available Purity Specifications: Analytical Grade Differentiation

Commercial sourcing of 2-Cyano-6-phenylpyridine offers distinct purity grades that materially affect its suitability for different research applications. Two primary purity tiers are available from established suppliers: 95% minimum purity (standard research grade) from suppliers such as AKSci , and 97% standard purity with comprehensive analytical documentation (NMR, HPLC, GC batch-specific certificates) from suppliers such as Bidepharm . The 2% purity differential between 95% and 97% grades, while numerically modest, can be critical in applications where trace impurities—particularly palladium residues from synthesis or unreacted starting materials—could confound biological assay results or interfere with subsequent synthetic steps. Suppliers offering the 97% grade explicitly provide batch-specific analytical reports including NMR, HPLC, and GC data , enabling end-users to verify compound identity and purity prior to experimental use. This analytical transparency is not uniformly available across all phenylpyridine analog suppliers, creating a tangible procurement differentiation point for researchers requiring documented purity for reproducible results or publication standards.

Chemical purity specification Quality control standards Research-grade materials Analytical certification

Research and Industrial Application Scenarios for 2-Cyano-6-phenylpyridine: Synthetic and Materials Science Domains


Medicinal Chemistry: Core Scaffold for Kinase and DPP-4 Inhibitor Lead Optimization

2-Cyano-6-phenylpyridine serves as a foundational building block in medicinal chemistry programs targeting kinase inhibition and dipeptidyl peptidase-4 (DPP-4) inhibition. The 2-cyano-6-phenylpyridine core appears in patent literature describing substituted pyridine derivatives with pharmacological activity, and the scaffold has been evaluated for DPP-4 inhibitory activity as part of phenylpyridine-based inhibitor development . The regiospecific 2-cyano substitution pattern documented in Section 3 provides a distinct electronic environment that can be exploited to optimize target binding interactions—the cyano group serves as both a hydrogen bond acceptor and an electron-withdrawing modulator of the pyridine ring's π-system, features not simultaneously available in 3-cyano isomers. Researchers engaged in kinase inhibitor design or DPP-4 inhibitor optimization should prioritize this specific regioisomer when structure-activity relationship (SAR) studies indicate that 2-position substitution with an electron-withdrawing nitrile is required for target engagement.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling Building Block for Diversified Arylpyridine Libraries

The demonstrated compatibility of 2-Cyano-6-phenylpyridine with Suzuki-Miyaura cross-coupling chemistry—achieving 86%+ yields in the coupling of 2-chloro-6-cyanopyridine with phenylboronic acid —positions this compound class as a reliable building block for the construction of diversified arylpyridine libraries. The 2-cyano substituent remains intact under standard palladium-catalyzed coupling conditions, a chemoselectivity feature that eliminates the need for protecting group strategies and streamlines parallel synthesis workflows. This makes 2-Cyano-6-phenylpyridine particularly valuable for medicinal chemistry groups building focused libraries around the 2-cyanopyridine pharmacophore, as well as for agrochemical discovery programs where phenylpyridine derivatives have demonstrated herbicidal activity via protoporphyrinogen-IX-oxidase inhibition .

Materials Chemistry: Ligand Precursor for Iridium-Based Phosphorescent Complexes

Phenylpyridine derivatives are well-established as cyclometalating ligands for iridium(III) complexes used in phosphorescent organic light-emitting diodes (PhOLEDs). Patent literature explicitly describes iridium complexes containing phenylpyridine bidentate ligands bearing cyano substituents, where the cyano group serves to tune the emission wavelength and electrochemical properties of the resulting complexes . The 2-Cyano-6-phenylpyridine scaffold provides a phenylpyridine ligand framework with an electron-withdrawing cyano substituent at the 2-position of the pyridine ring, a substitution pattern that blue-shifts emission and increases the oxidation potential of the iridium complex relative to unsubstituted 2-phenylpyridine ligands. Researchers developing blue-emitting or high-efficiency PhOLED materials should consider 2-Cyano-6-phenylpyridine as a ligand precursor when the target complex requires electron-deficient pyridine coordination environments to achieve desired photophysical properties.

Quality-Controlled Procurement for Reproducible Research: 97% Certified Grade

For research applications where compound purity and identity verification are critical for experimental reproducibility—including biological assay development, structure-activity relationship studies, and publication-grade synthetic procedures—procurement of 2-Cyano-6-phenylpyridine at the 97% certified purity grade with comprehensive analytical documentation (NMR, HPLC, GC) is indicated . The availability of batch-specific analytical certificates enables researchers to verify that the material meets specification prior to use and provides documentation required for publication in peer-reviewed journals. The 2% purity differential from standard 95% grades is particularly relevant in applications where palladium catalyst residues from synthesis or trace organic impurities could act as confounding variables in biological assays or catalytic studies.

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